![molecular formula C32H48CuN4O4 B14709368 Copper;2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]phenol CAS No. 23641-33-0](/img/structure/B14709368.png)
Copper;2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper;2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]phenol is a complex organic compound that features a copper ion coordinated with a phenolic ligand and a piperidine derivative. This compound is notable for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Copper;2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]phenol typically involves the reaction of 2,2,6,6-tetramethylpiperidine with formaldehyde and a phenol derivative in the presence of a copper salt. The reaction conditions often require a controlled temperature and pH to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include the use of industrial reactors, precise control of reaction parameters, and purification steps to isolate the final product. The use of catalysts and optimization of reaction conditions are crucial to achieving high yields and purity.
化学反応の分析
Types of Reactions
Copper;2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of copper.
Reduction: It can be reduced under specific conditions to yield lower oxidation states of copper.
Substitution: The phenolic and piperidine ligands can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while reduction could produce copper(I) complexes.
科学的研究の応用
Copper;2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and polymerization processes.
Biology: The compound is studied for its potential antioxidant properties and its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism by which Copper;2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]phenol exerts its effects involves the interaction of the copper ion with various molecular targets. The copper ion can participate in redox reactions, facilitating the transfer of electrons and influencing the activity of enzymes and other proteins. The phenolic and piperidine ligands also play a role in stabilizing the copper ion and modulating its reactivity.
類似化合物との比較
Similar Compounds
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): A stable free radical used as an oxidizing agent.
4-Hydroxy-TEMPO: Similar to TEMPO but with a hydroxyl group, used in various oxidation reactions.
Copper(II) acetate: A simple copper salt used in organic synthesis and as a catalyst.
Uniqueness
Copper;2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]phenol is unique due to its combination of a copper ion with a phenolic ligand and a piperidine derivative. This structure provides a balance of stability and reactivity, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and interact with biological molecules sets it apart from other similar compounds.
特性
CAS番号 |
23641-33-0 |
|---|---|
分子式 |
C32H48CuN4O4 |
分子量 |
616.3 g/mol |
IUPAC名 |
copper;2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]phenol |
InChI |
InChI=1S/2C16H24N2O2.Cu/c2*1-15(2)9-13(10-16(3,4)18(15)20)17-11-12-7-5-6-8-14(12)19;/h2*5-8,11,13,19-20H,9-10H2,1-4H3; |
InChIキー |
XIFNMNXHISEKPL-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CC(N1O)(C)C)N=CC2=CC=CC=C2O)C.CC1(CC(CC(N1O)(C)C)N=CC2=CC=CC=C2O)C.[Cu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


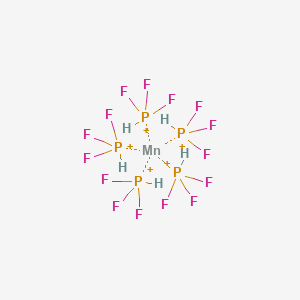
![3-[(Prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14709294.png)
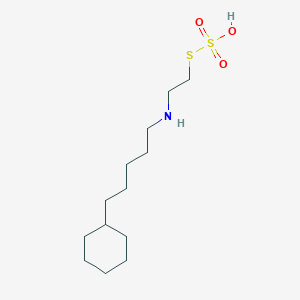

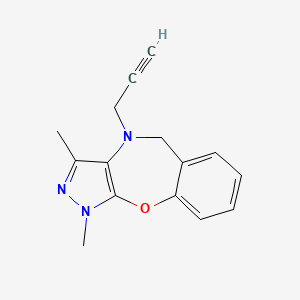
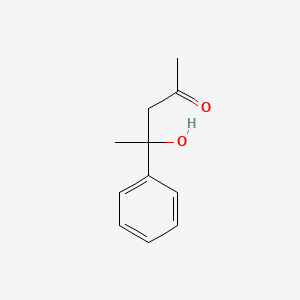
![5,6-Dihydroindeno[6,7,1-cde]indol-2(1h)-one](/img/structure/B14709334.png)

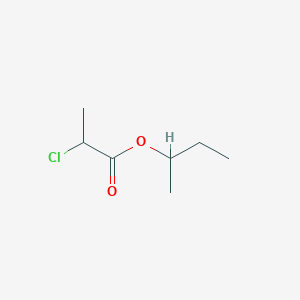

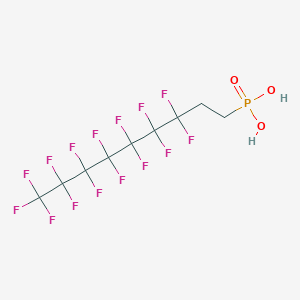
![[(Ethylsulfanyl)ethynyl]benzene](/img/structure/B14709358.png)

![3,5-Dioxa-1-phosphabicyclo[2.2.1]heptane, 4-phenyl-](/img/structure/B14709375.png)
